8-Br-pet-cgmp sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

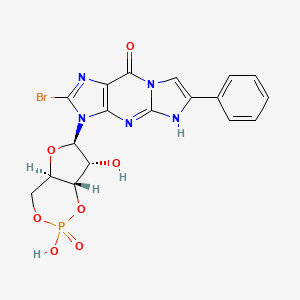

8-Bromo-β-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt, commonly referred to as 8-Br-PET-cGMP sodium salt, is a potent, selective competitive inhibitor of cyclic GMP-dependent protein kinases (cGKs). This compound is an analogue of the natural signal molecule cyclic GMP, modified to enhance its lipophilicity and membrane permeability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Br-PET-cGMP sodium salt involves the modification of cyclic GMP. The amino group in position 2 and the nitrogen in position 1 are involved in a phenyl-substituted 5-membered ring system fused to the purine structure. The hydrogen in position 8 of the nucleobase is replaced by bromine, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .

Industrial Production Methods

Industrial production methods for this compound typically involve crystallization or lyophilization to obtain the sodium salt form. The compound is sensitive to humidity, and equal concentrations can appear very different in volume due to the sensitivity of the lyophilized form .

Analyse Des Réactions Chimiques

Types of Reactions

8-Br-PET-cGMP sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.

Substitution: The bromine substitution at position 8 and the sulfur modification in the cyclic phosphate moiety are key reactions in its synthesis.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include bromine for the substitution reaction and sulfur for the modification of the cyclic phosphate moiety. The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product .

Major Products Formed

The major product formed from these reactions is this compound, with high lipophilicity and membrane permeability compared to cyclic GMP .

Applications De Recherche Scientifique

8-Br-PET-cGMP sodium salt has a wide range of scientific research applications, including:

Mécanisme D'action

8-Br-PET-cGMP sodium salt exerts its effects by inhibiting cGMP-dependent protein kinases (cGKs). It blocks the activation of cGKI and cGKII by cGMP, acting as a competitive and reversible inhibitor. The compound is resistant to hydrolysis by phosphodiesterases, ensuring its stability and effectiveness in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sp-8-Br-PET-cGMPS: A potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel.

Rp-8-Br-cGMPS: Another cGMP analogue that blocks cGMP-dependent protein kinase without activating it.

Uniqueness

8-Br-PET-cGMP sodium salt is unique due to its high lipophilicity and membrane permeability, making it a more effective inhibitor of cGMP-dependent protein kinases compared to other similar compounds .

Activité Biologique

Introduction

8-Br-PET-cGMP sodium salt, also known as Rp-8-Br-PET-cGMPS, is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKGs). This compound is a derivative of cyclic guanosine monophosphate (cGMP) and exhibits significant biological activity through its interaction with various cellular pathways. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on different cell types, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Name | 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-Imidazo[1,2-a]purin-9-one sodium salt |

| Molecular Formula | C₁₈H₁₄BrN₅O₆PS · Na |

| Molecular Weight | 562.3 g/mol |

| Purity | ≥99% |

| Storage Temperature | -20°C |

This compound functions as a competitive and reversible inhibitor of PKG. By inhibiting PKG activity, it modulates various downstream signaling pathways that are typically activated by cGMP. This inhibition can lead to altered physiological responses in target tissues.

Key Mechanisms:

- Inhibition of PKG Activation : It prevents the activation of PKG by cGMP, thereby blocking its downstream effects.

- Selective Targeting : It selectively inhibits both PKG Iα and Iβ isoforms, which are crucial for mediating the effects of nitric oxide (NO) signaling pathways.

- Resistance to Phosphodiesterases : The compound is resistant to degradation by mammalian cyclic nucleotide phosphodiesterases, allowing for prolonged activity in biological systems.

Cardiovascular Effects

Research indicates that this compound can influence cardiovascular function by modulating vascular smooth muscle contraction. In studies using isolated ferret papillary muscle, it was shown to reduce isometric twitch tension and isotonic shortening, suggesting a negative inotropic effect which mimics the effects of reduced muscle length or extracellular calcium levels .

Respiratory System

In experiments involving H441 human airway epithelial cells, this compound inhibited epithelial sodium channels in a dose-dependent manner. This inhibition was confirmed by the use of specific PKG inhibitors . Additionally, intratracheal administration in animal models resulted in increased alveolar fluid clearance, highlighting its potential therapeutic applications in pulmonary conditions .

Neurological Effects

A study on Clione (a marine mollusk) demonstrated that bath application of 200 µM 8-Br-cGMP significantly increased swim frequency by approximately 65%, indicating its role as a modulator of locomotor rhythms through cGMP signaling pathways .

Antiproliferative Effects

In human bladder cell studies, this compound exhibited antiproliferative effects when administered at varying concentrations. The compound induced relaxation responses and inhibited cellular proliferation in vitro .

Case Studies

-

Cardiac Muscle Contraction Study :

- Objective : To assess the effects of 8-Br-PET-cGMP on cardiac muscle contraction.

- Methodology : Isolated ferret papillary muscles were stimulated electrically while measuring contraction metrics.

- Findings : Application of 0.1 mM 8-Br-PET-cGMP resulted in a significant reduction in twitch tension and isotonic shortening, demonstrating its role as an inhibitor of cardiac contractility .

-

Pulmonary Function Study :

- Objective : To evaluate the impact on alveolar fluid clearance in mice.

- Methodology : Mice were administered 8-Br-PET-cGMP intratracheally.

- Findings : The treatment led to a notable increase in amiloride-sensitive alveolar fluid clearance by approximately 30%, suggesting therapeutic potential for pulmonary edema management .

Propriétés

IUPAC Name |

3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFYLRNLQRROD-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN5O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.